Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate is a useful research compound. Its molecular formula is C19H23N5O5S2 and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is known to interact with a variety of enzymes and receptors in biological systems . These interactions can lead to a range of biological activities.
Mode of Action
The 1,2,4-triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, which can alter the function of these targets .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can enhance the bioavailability of drugs .
Result of Action
The result of the compound’s action would depend on the specific targets it interacts with. Given the broad range of activities associated with 1,2,4-triazoles, the effects could be diverse .
Biochemical Analysis
Biochemical Properties
Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in the compound is known to bind with a variety of enzymes and receptors, influencing their activity . For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The sulfonyl group in the compound enhances its binding affinity to proteins, facilitating strong interactions that can alter protein function and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The triazole ring can form hydrogen bonds and hydrophobic interactions with target enzymes, leading to inhibition or activation of their catalytic activity. The sulfonyl group enhances the compound’s binding affinity, ensuring strong and specific interactions. These interactions can result in the modulation of gene expression, either upregulating or downregulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under controlled conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound can affect metabolic flux and metabolite levels, altering the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Binding proteins can facilitate its distribution within the cell, ensuring that it reaches its target sites. The localization and accumulation of the compound can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. The precise localization of the compound determines its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
methyl 2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S2/c1-4-15(19(25)29-3)30-18-10-9-16-21-22-17(24(16)23-18)11-12-20-31(26,27)14-7-5-13(28-2)6-8-14/h5-10,15,20H,4,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOMYJOHFKSMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.